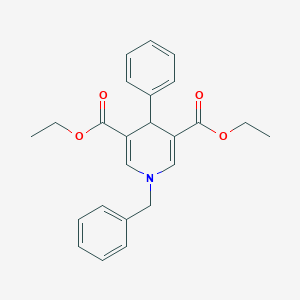

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

概要

説明

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their wide range of biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction is a multi-component condensation involving an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in the presence of a catalyst, such as magnesium ferrite magnetic nanoparticles (MgFe2O4 MNPs), under solvent-free conditions at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable heterogeneous catalysts, such as MgFe2O4 MNPs, also enhances the sustainability and cost-effectiveness of the process .

化学反応の分析

Types of Reactions

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Medicinal Chemistry

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives are known for their pharmacological activities, particularly as calcium channel blockers and antihypertensive agents. The dihydropyridine (DHP) core is a crucial structural motif in many cardiovascular drugs.

Antihypertensive Activity

Recent studies have demonstrated that diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive effects. The mechanism involves the inhibition of calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure .

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

The compound has been explored for its potential in the development of novel materials, particularly in the field of organic electronics.

Organic Light Emitting Diodes (OLEDs)

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives have been investigated as potential materials for OLEDs due to their favorable electronic properties and ability to form stable thin films . The incorporation of these compounds into device architectures has shown promise in enhancing light emission efficiency.

Amphiphilic Properties

Studies have characterized the amphiphilic nature of certain derivatives of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine, which allows them to form stable lipid monolayers and self-assembled structures. These properties are critical for applications in drug delivery systems and nanotechnology .

Drug Delivery Systems

The amphiphilic characteristics of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives make them suitable candidates for use in drug delivery systems.

Gene Therapy Applications

Recent research has highlighted the potential of these compounds as non-viral gene delivery vectors. Their ability to encapsulate nucleic acids and facilitate cellular uptake positions them as alternatives to traditional cationic lipids used in gene therapy . Comparative studies indicate that they may outperform established carriers like DOTAP in terms of transfection efficiency .

Targeted Drug Delivery

The structural modifications of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine can be tailored to enhance targeting capabilities towards specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies

作用機序

The mechanism of action of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. Similar to other 1,4-dihydropyridine derivatives, it binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a reduction in vascular smooth muscle contraction and a subsequent decrease in blood pressure .

類似化合物との比較

Similar Compounds

Nifedipine: A well-known calcium channel blocker used to treat hypertension.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Isradipine: Known for its potent vasodilatory effects.

Uniqueness

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other 1,4-dihydropyridine derivatives. Its benzyl and phenyl substituents may enhance its binding affinity to calcium channels, potentially leading to more effective therapeutic outcomes .

生物活性

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 120533-76-8) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs). These compounds are recognized for their diverse biological activities and therapeutic potential. This article explores the biological activity of this particular compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO4 |

| Molecular Weight | 391.46 g/mol |

| Synonyms | BML-278; 1,4-Dihydro-4-phenyl-1-(phenylmethyl)-3,5-pyridinedicarboxylic Acid Diethyl Ester |

| Applications | SIRT activator; potential in cancer and neurodegenerative disease treatment |

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in pharmacological research:

- SIRT Activation : This compound is identified as a potent activator of Sirtuin (SIRT) proteins. SIRTs are involved in cellular processes such as aging, apoptosis, and metabolism. Activation of SIRTs has implications for the treatment of various diseases including cancer and neurodegenerative disorders .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, which is significant in cancer therapy as it may prevent the proliferation of cancer cells .

- Calcium Channel Modulation : Similar to other 1,4-DHPs, this compound may act as a calcium channel blocker. This activity is beneficial in managing cardiovascular diseases by regulating calcium influx in cardiac and vascular smooth muscle cells .

The biological effects of this compound can be attributed to its structural properties:

- Calcium Channel Blockade : By inhibiting L-type calcium channels, the compound can reduce vascular resistance and lower blood pressure .

- Antioxidant Activity : The compound also exhibits antioxidant properties which help mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have evaluated the biological activity of related dihydropyridine derivatives that provide insights into the potential effects of this compound:

- Neuroprotective Effects : One study demonstrated that certain dihydropyridine derivatives possess neuroprotective effects against oxidative damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Another study highlighted the ability of dihydropyridine compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle modulation .

Structure–Activity Relationship (SAR)

The biological activity of dihydropyridines is heavily influenced by their structural features. Modifications at specific positions on the dihydropyridine ring can enhance or diminish their pharmacological effects:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution at C-4 with aryl groups | Increased potency as calcium channel blockers |

| Presence of ester groups | Enhanced lipophilicity and bioavailability |

特性

IUPAC Name |

diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFECBOWRGWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。